4-Aminophenylphosphorylcholine
Overview
Description
4-Aminophenylphosphorylcholine: is an organic compound with the molecular formula C11H19N2O4P . It is known for its role as a probe in biochemical studies, particularly in affinity precipitation experiments. This compound is characterized by its ability to conjugate with sepharose, facilitating selective binding and isolation processes in various biochemical applications .
Mechanism of Action
Target of Action
4-Aminophenylphosphorylcholine (4-APPC) is primarily researched for its role as a substrate in the study of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .
Mode of Action
4-APPC functions as a probe facilitating selective binding and isolation processes in biochemical studies . When conjugated to sepharose, it serves as an effective adsorbent for affinity precipitation experiments . This compound’s interaction with its targets leads to changes in the biochemical processes, particularly those involving PLD.
Biochemical Pathways
The primary biochemical pathway affected by 4-APPC is the phospholipase D (PLD) pathway . PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction plays a crucial role in various cellular processes, including membrane trafficking and signal transduction . By acting as a substrate for PLD, 4-APPC can influence these processes.
Pharmacokinetics
Its solubility in pbs (ph 72) is reported to be 10 mg/ml , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-APPC’s action are primarily related to its role as a substrate in the study of PLD activity . By facilitating selective binding and isolation processes in biochemical studies, 4-APPC can help researchers better understand the mechanisms of PLD and its associated cellular processes .
Action Environment
It is known that the compound is hygroscopic and light-sensitive , suggesting that its stability and efficacy could be affected by factors such as humidity and light exposure.
Biochemical Analysis
Biochemical Properties
4-Aminophenylphosphorylcholine interacts with various enzymes, proteins, and other biomolecules. It is primarily used as a substrate in the study of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate in the study of PLD activity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with PLD. It serves as a substrate for PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .
Metabolic Pathways
This compound is involved in the metabolic pathway of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 4-Aminophenylphosphorylcholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the phosphoryl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a probe in affinity precipitation experiments to study binding interactions.
Biology: Investigated for its role in lipid-mediated signaling pathways and membrane trafficking.
Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of phosphatidic acid analogs for biochemical studies
Comparison with Similar Compounds
Phosphocholine: Shares the phosphorylcholine group but lacks the amino group.
4-Aminophenol: Contains the amino group but lacks the phosphorylcholine group.
Phosphatidylcholine: A major component of biological membranes, containing a similar phosphorylcholine group.
Uniqueness: 4-Aminophenylphosphorylcholine is unique due to its combination of an amino group and a phosphorylcholine group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to conjugate with sepharose and function as a probe in affinity precipitation experiments sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYBNIDQXQZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907190 | |
Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-28-4 | |
Record name | 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102185-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminophenylphosphorylcholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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